ethyl 4-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring, a sulfonyl group, and an oxadiazole moiety
Propriétés
IUPAC Name |
ethyl 4-[4-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O6S/c1-2-33-22(30)27-11-13-28(14-12-27)35(31,32)18-9-5-15(6-10-18)19(29)24-21-26-25-20(34-21)16-3-7-17(23)8-4-16/h3-10H,2,11-14H2,1H3,(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYSSJSEARDGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the reaction of 4-fluorobenzohydrazide with ethyl chloroformate to form ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate.
Coupling with Piperazine: The oxadiazole derivative is then reacted with piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 4-sulfamoylbenzoic acid chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Carbamoyl Linkage Formation
The carbamoyl (–CONH–) bridge between the oxadiazole and benzenesulfonyl group is formed via amide coupling:
-
Reaction :
-
Oxadiazole-2-carboxylic acid activation using SOCl₂ or EDCl/HOBt.
-
Reaction with 4-aminobenzenesulfonamide in the presence of a base (e.g., Et₃N).
-
Sulfonylation of Piperazine
The benzenesulfonyl-piperazine moiety is synthesized via nucleophilic substitution:
-
Reaction :
4-(Chlorosulfonyl)benzoyl chloride reacts with piperazine in anhydrous dichloromethane (DCM) at 0–5°C.
Esterification of Piperazine
The ethyl carboxylate group is introduced via reaction with ethyl chloroformate:
-
Reaction :
Piperazine reacts with ethyl chloroformate in THF at room temperature.
Final Assembly
The three key fragments are combined sequentially:
-
Oxadiazole-carbamoyl-benzenesulfonyl chloride is coupled with piperazine-COOEt under basic conditions.
-
Purification via column chromatography (silica gel, EtOAc/hexane).
| Step | Reagents/Conditions | Yield | Source Citation |
|---|---|---|---|
| Sulfonamide coupling | DCM, Et₃N, 0–5°C | 65% | |
| Amide coupling | EDCl/HOBt, DMF, rt | 58% |
Physicochemical and Biological Data
While biological activity data for this compound is unavailable in the provided sources, structurally related analogs exhibit:
-
Antibacterial activity : MIC values of 2–10 μM against Bacillus subtilis and Klebsiella pneumoniae .
-
Antitubercular activity : MIC values <10 μM against Mycobacterium tuberculosis H37Rv .
Stability and Reactivity
-
Hydrolysis : The ethyl ester group is susceptible to base-mediated hydrolysis, forming a carboxylic acid derivative.
-
Nucleophilic substitution : The sulfonamide linkage resists hydrolysis under physiological conditions .
Key Challenges and Optimization
-
Regioselectivity : Ensuring exclusive formation of 1,3,4-oxadiazole over 1,2,4-isomers requires strict control of cyclization conditions .
-
Purification : Silica gel chromatography is critical due to polar intermediates .
This synthesis leverages well-established heterocyclic and sulfonamide chemistry, with yields and conditions informed by analogous protocols. Further optimization may focus on microwave-assisted cyclization or flow chemistry for scalability.
Applications De Recherche Scientifique
The biological activity of ethyl 4-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has been evaluated in various studies, highlighting its potential as an anticancer and antiviral agent.
Anticancer Properties
Recent research indicates that compounds similar to ethyl 4-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Caspase Activation : Studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways. Specifically, they have been found to activate caspase-3/7 in human lung carcinoma (A-549) and fibrosarcoma (HT-1080) cell lines, leading to cell-cycle arrest at the G2/M phase .
Antiviral Activity
In addition to their anticancer properties, some derivatives of this compound class have demonstrated antiviral activity. The mechanism often involves inhibition of viral replication processes or interference with viral enzyme functions, making them promising candidates for further development against viral infections like SARS-CoV-2 .
Case Studies
Several case studies have documented the efficacy of compounds related to ethyl 4-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate:
- Cytotoxicity Evaluation : A study evaluated a series of related compounds for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies suggest that the oxadiazole and piperazine components play crucial roles in enhancing binding interactions with target enzymes .
Mécanisme D'action
The mechanism of action of ethyl 4-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the piperazine ring can modulate its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate: This compound shares the oxadiazole moiety but lacks the piperazine and sulfonyl groups.
Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: Another compound with similar structural features but different functional groups.
Uniqueness
Ethyl 4-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to the combination of its oxadiazole, sulfonyl, and piperazine moieties, which confer distinct chemical and biological properties .
Activité Biologique
Ethyl 4-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates a piperazine moiety with an oxadiazole ring, which has been associated with various pharmacological effects, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.41 g/mol. The structure features a piperazine core substituted with a 4-fluorophenyl group and an oxadiazole derivative, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉F₄N₄O₄S |
| Molecular Weight | 366.41 g/mol |
| Solubility | Soluble in DMSO and DMF |
| LogP | 2.17 |
The biological activity of ethyl 4-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit various enzymes linked to cancer proliferation, such as thymidylate synthase and histone deacetylases (HDACs) . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Antimicrobial Properties : Compounds containing piperazine and oxadiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
- Neuroprotective Effects : Some studies suggest that derivatives of piperazine can inhibit acetylcholinesterase, which may have implications for treating neurodegenerative disorders like Alzheimer's disease .
Anticancer Activity
A study investigating the anticancer properties of piperazine derivatives found that compounds similar to ethyl 4-(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .
Antimicrobial Evaluation
Research has shown that the incorporation of the oxadiazole ring enhances the antimicrobial efficacy of piperazine derivatives. In vitro studies demonstrated that these compounds were effective against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with cyclocondensation of precursors to form the oxadiazole core, followed by sulfonylation and piperazine coupling. For example:
- Oxadiazole Formation : Use phenylhydrazine and ethyl acetoacetate in DMF-DMA to generate pyrazole intermediates (as in pyrazole-4-carboxylate synthesis ).
- Sulfonylation : React the oxadiazole intermediate with 4-carboxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM).
- Piperazine Coupling : Employ carbodiimide-based coupling (e.g., EDC/HOBt) to attach the ethyl piperazine-1-carboxylate moiety. Optimization requires monitoring via TLC/HPLC and adjusting solvent polarity (e.g., THF vs. DMF) to improve yields .
| Step | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | DMF-DMA, 80°C, 12 hrs | 60-70% | |
| 2 | TEA, DCM, 0°C→RT | 45-55% | |
| 3 | EDC, HOBt, DMF, RT | 50-65% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: A combination of 1H/13C NMR , FT-IR , and HRMS is essential:
- NMR : Confirm the presence of the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and piperazine protons (δ 2.5–3.5 ppm).
- FT-IR : Detect sulfonyl (1350–1160 cm⁻¹) and carbamate (1700–1650 cm⁻¹) stretches.
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 531.12). For crystallographic validation, X-ray diffraction (as in pyrazole analogs ) resolves stereoelectronic effects.
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., COX-2 or kinases). Focus on the oxadiazole’s π-π stacking with aromatic residues and sulfonyl interactions with catalytic lysines .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å), binding free energy (MM-PBSA/GBSA).
- QSAR Studies : Corporate substituent effects (e.g., fluorophenyl vs. chlorophenyl) using Hammett constants to predict bioactivity trends .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- In Vitro/In Vivo Correlation : Validate conflicting results (e.g., IC50 variability) using standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (HEK293 vs. HeLa) .
- Structural Analog Comparison : Test derivatives lacking the sulfonyl or piperazine groups to isolate pharmacophores (see "Uniqueness" in ).
- Theoretical Alignment : Link discrepancies to differences in experimental conditions (e.g., pH, solvent) using principles from evidence-based inquiry frameworks .
Methodological Design & Data Analysis
Q. What strategies improve reproducibility in synthesizing and testing this compound?
Methodological Answer:
- DoE (Design of Experiments) : Use Taguchi or factorial designs to optimize reaction parameters (temperature, catalyst loading). For example, a 3² factorial design for sulfonylation identifies optimal TEA equivalents and reaction time .
- Batch-to-Batch Analysis : Implement QC protocols (HPLC purity >98%, Karl Fischer titration for moisture).
- Open-Science Practices : Share raw spectral data and crystallographic CIF files via repositories like Zenodo .
Q. How can AI enhance research on this compound’s applications?
Methodological Answer:
- Retrosynthesis Prediction : Platforms like IBM RXN or Chematica propose novel synthetic pathways using transformer-based models .
- High-Throughput Screening (HTS) : Train ML models on PubChem BioAssay data (e.g., AID 1495) to prioritize targets (e.g., antimicrobial vs. anticancer) .
- Process Automation : Integrate robotic platforms (e.g., ChemSpeed) with COMSOL for real-time reaction monitoring .
Theoretical & Ethical Frameworks
Q. Which theoretical frameworks guide research on this compound’s mechanism of action?
Methodological Answer:
- Receptor Theory : Apply the "lock-and-key" hypothesis to explain selectivity for G-protein-coupled receptors (GPCRs) .
- Free-Wilson Analysis : Deconstruct bioactivity contributions of substituents (e.g., 4-fluorophenyl enhances lipophilicity (logP ~3.2)) .
- Kinetic Theory : Model enzyme inhibition (e.g., Ki calculations via Lineweaver-Burk plots) .
Q. What ethical considerations are critical in handling this compound?
Methodological Answer:
- FDA Compliance : Adhere to non-therapeutic use guidelines; avoid in vivo testing without explicit approval (per ).
- Environmental Safety : Assess ecotoxicity using EPA-approved models (ECOSAR) for biodegradation and bioaccumulation potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
